Home > Products > Screening Compounds P43602 > Fosphenytoin sodium
Fosphenytoin sodium - 92134-98-0

Fosphenytoin sodium

Catalog Number: EVT-268670
CAS Number: 92134-98-0
Molecular Formula: C16H15N2NaO6P
Molecular Weight: 385.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosphenytoin sodium is a water-soluble prodrug of phenytoin, specifically designed for parenteral administration. [, , ] It serves as a more readily soluble alternative to phenytoin sodium, circumventing the need for highly alkaline solutions and potentially harmful solvents like propylene glycol and ethanol. [] After administration, fosphenytoin is rapidly converted to phenytoin by endogenous phosphatases, releasing the active anticonvulsant moiety. []

Future Directions
  • Optimization of synthesis pathways: Exploring more efficient and cost-effective methods for synthesizing fosphenytoin sodium. []

Phenytoin sodium

Compound Description: Phenytoin sodium is a well-known anticonvulsant drug used to treat various seizure disorders. It is the primary active metabolite of fosphenytoin sodium. [, , , , , ]

Relevance: Phenytoin sodium is directly relevant to fosphenytoin sodium as it is the active form of the prodrug. Fosphenytoin sodium is rapidly converted into phenytoin sodium in the body, and its therapeutic effects are attributed to phenytoin sodium. [, , , , , ]

Gabapentin

Compound Description: Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain. []

Relevance: Gabapentin is not structurally related to fosphenytoin sodium, but it belongs to the same therapeutic class of anticonvulsant drugs. One study investigated the simultaneous quantification of a mixture containing gabapentin, hesperidin, and fosphenytoin sodium using RP-HPLC. []

Hesperidin

Compound Description: Hesperidin is a naturally occurring flavonoid primarily found in citrus fruits. It is known for its antioxidant and anti-inflammatory properties. []

Levetiracetam

Compound Description: Levetiracetam is a widely used anticonvulsant drug for treating various types of seizures. []

Relevance: Levetiracetam is not structurally related to fosphenytoin sodium but is another antiepileptic drug. A study compared the efficacy of levetiracetam with fosphenytoin for treating status epilepticus, finding similar results for both drugs. []

Valproate

Compound Description: Valproate is an anticonvulsant medication used to treat epilepsy, bipolar disorder, and migraine headaches. []

Relevance: Valproate, like levetiracetam, is not structurally related to fosphenytoin sodium but is another antiepileptic drug. In a clinical trial (ESETT), valproate's effectiveness for treating status epilepticus was comparable to that of fosphenytoin. []

Lacosamide

Compound Description: Lacosamide is an anticonvulsant medication used as an adjunctive therapy for partial-onset seizures. [, ]

Relevance: While lacosamide is not structurally related to fosphenytoin sodium, it is also an antiepileptic drug. Lacosamide's potential for treating refractory status epilepticus was reviewed and compared to fosphenytoin's established role in this area. [, ]

Overview

Fosphenytoin sodium is a water-soluble prodrug of phenytoin, primarily utilized in the management of seizures, particularly in emergency settings. It is designed to provide a more convenient administration route compared to phenytoin sodium, which requires careful monitoring due to its narrow therapeutic index. Fosphenytoin sodium is converted to phenytoin in the body, allowing for effective seizure control while minimizing some of the adverse effects associated with intravenous phenytoin administration.

Source and Classification

Fosphenytoin sodium is classified as an anticonvulsant medication. It is typically administered intravenously or intramuscularly and is indicated for the treatment of generalized tonic-clonic status epilepticus and for the prevention of seizures during neurosurgery. The compound is recognized under various synonyms, including (3-phosphoryloxymethyl)phenytoin and fosfenitoina .

Synthesis Analysis

Methods and Technical Details

The synthesis of fosphenytoin sodium involves several key steps:

  1. Formation of Phenytoin Derivative: The process begins with the reaction of phenytoin with phosphoric acid derivatives to introduce the phosphoryl group, enhancing solubility.
  2. Recrystallization: The crude product undergoes recrystallization processes, often using solvents like acetone, to obtain a pure form of fosphenytoin sodium .
  3. Lyophilization: To ensure stability and extend shelf life, fosphenytoin sodium can be lyophilized. This involves freezing the solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate .

The synthesis is optimized for yield and purity, with specific attention to controlling pH levels during formulation (typically around 8.0 to 9.0) to prevent degradation .

Molecular Structure Analysis

Structure and Data

Fosphenytoin sodium has a complex molecular structure characterized by its chemical formula C16H15N2O6PC_{16}H_{15}N_{2}O_{6}P. The molecular weight averages approximately 362.27 g/mol . Its structure includes a phenytoin backbone with a phosphoryl group that enhances its solubility in water.

  • Molecular Formula: C16H15N2O6PC_{16}H_{15}N_{2}O_{6}P
  • Molecular Weight: 362.27 g/mol
  • Structural Features: The molecule contains both aromatic rings and a phosphoryl group, which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Fosphenytoin sodium undergoes hydrolysis in physiological conditions, converting into phenytoin through enzymatic action by phosphatases. This reaction is critical for its therapeutic effect:

Fosphenytoin sodiumphosphatasesPhenytoin+Phosphate\text{Fosphenytoin sodium}\xrightarrow{\text{phosphatases}}\text{Phenytoin}+\text{Phosphate}

The conversion rate can be influenced by factors such as pH and temperature, with optimal conditions facilitating rapid conversion to phenytoin, which exerts its anticonvulsant effects .

Mechanism of Action

Process and Data

The mechanism of action of fosphenytoin sodium is primarily attributed to its active metabolite, phenytoin. Phenytoin stabilizes neuronal membranes by:

  • Inhibition of Sodium Channels: It binds to voltage-gated sodium channels in neurons, preventing excessive neuronal firing.
  • Reducing Hyperexcitability: By promoting sodium efflux from neurons, it raises the threshold for action potentials, thus reducing seizure activity.

This mechanism helps control seizures by limiting their spread across neuronal networks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fosphenytoin sodium exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to its phosphoryl group.
  • Stability: Requires specific pH conditions (8.0 - 9.0) for stability; refrigeration may be necessary for storage.
  • Melting Point: The melting point range is not extensively documented but should be above room temperature due to its solid state at ambient conditions.

These properties are crucial for ensuring effective formulation and administration in clinical settings .

Applications

Scientific Uses

Fosphenytoin sodium's primary application lies in its use as an anticonvulsant agent in various clinical scenarios:

  • Status Epilepticus: Used as an emergency treatment for prolonged seizures.
  • Seizure Prevention: Administered during neurosurgical procedures to prevent seizure occurrences.
  • Alternative to Oral Phenytoin: Provides a parenteral option when oral administration is not feasible.

Additionally, ongoing research explores its potential applications in other neurological conditions where seizure control is critical .

Synthesis and Pharmaceutical Development

Historical Evolution of Prodrug Design for Phenytoin Derivatives

The development of fosphenytoin sodium represents a landmark achievement in prodrug technology aimed at overcoming the critical limitations of its parent compound, phenytoin. Phenytoin—despite being a first-line antiepileptic since its introduction in 1938—exhibited notoriously poor aqueous solubility (20 µg/mL), erratic oral absorption, and unacceptable local toxicity when administered intravenously due to its alkaline formulation (pH 12) requiring co-solvents like propylene glycol and ethanol [1] [3]. These physicochemical shortcomings necessitated innovative molecular engineering to enhance water solubility while preserving therapeutic activity.

The conceptual foundation emerged from Albert's classic prodrug principles (1958), wherein a pharmacologically inactive derivative undergoes biotransformation to release the active parent drug. Early prodrug strategies for CNS agents focused on lipophilicity enhancement to cross the blood-brain barrier, but phenytoin's constraints demanded the opposite: hydrophilic modification for parenteral delivery. The breakthrough came via phosphate ester derivatization, where the introduction of a water-solubilizing anionic phosphate group (pKa ~5.5) at the N-3 position of phenytoin's hydantoin ring yielded a 4,700-fold solubility increase (94 mg/mL) compared to phenytoin itself [2] [4]. This modification exploited physiological phosphatase enzymes for rapid in vivo reconversion to phenytoin while eliminating the need for cytotoxic co-solvents in IV formulations.

Table 1: Key Milestones in Phenytoin Prodrug Development

YearDevelopmentSignificance
1938Phenytoin introduced as antiepilepticEstablished efficacy but limited by solubility and IV toxicity
1958Albert formalizes prodrug conceptProvided theoretical framework for molecular optimization
1980sDiscovery of phosphate ester approachEnabled ionizable, water-soluble phenytoin derivatives
1996FDA approval of fosphenytoin sodiumFirst clinically viable parenteral phenytoin prodrug

Fosphenytoin's success demonstrated how rational prodrug design could revitalize legacy compounds. By achieving rapid enzymatic hydrolysis (half-life: 8–15 minutes) to phenytoin via ubiquitous phosphatases, it maintained therapeutic efficacy while resolving formulation challenges that had plagued phenytoin for decades [2] [4]. This case exemplifies the strategic application of bioreversible chemistry to modulate solubility without altering target pharmacodynamics.

Synthetic Pathways for Fosphenytoin Sodium: Key Reaction Mechanisms

The synthesis of fosphenytoin sodium (disodium [(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl] phosphate) employs multistep organic transformations centered on functionalizing phenytoin's hydantoin nitrogen. Two principal routes dominate industrial and academic synthesis: the trichloroacetimidate phosphorylation pathway and the direct benzyl halide phosphorylation method.

Trichloroacetimidate Route

This 5-step process optimizes yield and purity:

  • Phenytoin hydroxymethylation: Phenytoin reacts with formaldehyde under basic conditions (K₂CO₃/DMF) to afford 3-(hydroxymethyl)phenytoin. This leverages the nucleophilic N-H character of hydantoin, attacking electrophilic formaldehyde to install the critical hydroxymethyl linker [5].
  • Protection as tetrahydropyranyl (THP) ether: The primary alcohol reacts with dihydropyran catalyzed by pyridinium p-toluenesulfonate (PPTS), forming the THP-protected intermediate. This step prevents unwanted phosphorylation of the alcohol during subsequent reactions.
  • Trichloroacetimidate formation: Deprotonation with NaH followed by reaction with trichloroacetonitrile generates the activated trichloroacetimidate intermediate. This group serves as a powerful electrophile for phosphorylation.
  • Phosphorylation: The imidate reacts with dibenzyl phosphate in dichloromethane, forming the protected phosphoester. The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement (analogous to the Mitsunobu mechanism), ensuring regioselective phosphorylation.
  • Global deprotection: Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups, while acidic hydrolysis (HCl/acetone) cleaves the THP ether. Subsequent neutralization with NaOH yields fosphenytoin sodium salt.

Direct Benzyl Halide Route

An alternative 3-step approach enhances atom economy:

  • Phenytoin hydroxymethylation (as above).
  • Chlorination: 3-(hydroxymethyl)phenytoin undergoes nucleophilic substitution with thionyl chloride (SOCl₂), yielding 3-(chloromethyl)phenytoin hydrochloride.
  • Phosphorylation and deprotection: The chloride reacts with dibenzyl phosphate triethylamine, followed by hydrogenolysis to remove benzyl groups. Sodium exchange affords the final product.

Table 2: Comparison of Synthetic Pathways for Fosphenytoin Sodium

ParameterTrichloroacetimidate RouteDirect Benzyl Halide Route
Steps53
Overall Yield68–72%55–60%
Critical IntermediateTrichloroacetimidateChloromethyl-phenytoin
Key ChallengeRequires protection/deprotectionImpurity formation due to chloride instability
Purity Profile>99.5%98.0–98.5%

The trichloroacetimidate route remains industrially preferred due to superior purity control, despite requiring additional steps. Both pathways demand anhydrous conditions to prevent hydrolysis of reactive intermediates and employ chromatographic purification to exclude genotoxic impurities like residual alkyl halides or metal catalysts [5].

Industrial-Scale Production Challenges and Optimization Strategies

Scaling fosphenytoin synthesis presents multifaceted engineering challenges requiring integrated chemical and process solutions. Key bottlenecks include:

  • Impurity Profiling and Control: The synthesis generates potentially genotoxic impurities (PGIs) such as 3-(chloromethyl)phenytoin (from the benzyl halide route) and residual palladium (from hydrogenation). Modern manufacturing employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry for PGI quantification at ppm levels. Chelating resins efficiently scavenge Pd residues during crystallization, reducing levels to <10 ppm as per ICH Q3D guidelines [5].

  • Crystallization Optimization: Fosphenytoin sodium's hygroscopic nature complicates isolation. Process modifications include:

  • Anti-solvent crystallization: Adding acetone to concentrated aqueous solutions induces crystallization while minimizing hydrate formation.
  • Temperature-cycling protocols: Alternating between 2–8°C (nucleation) and 15–20°C (crystal growth) produces uniform particles with improved flow properties.
  • Co-crystallization agents: Food-grade additives like glycine suppress hydrate formation, enhancing storage stability [5].

  • Solvent System Selection: Traditional routes use dichloromethane (DCM) for phosphorylation, but Class 2 solvent restrictions (ICH Q3C) necessitate alternatives. Ethyl acetate/isopropanol mixtures (4:1 v/v) provide comparable solubility for intermediates while reducing toxicity risks. Closed-loop recycling systems recover >95% of solvents, aligning with green chemistry principles.

  • Reaction Kinetic Monitoring: The phosphorylation exhibits autocatalytic behavior due to acid byproduct accumulation. Continuous pH-stat titration maintains optimal pH 8.5–9.0 by controlled addition of triethylamine, accelerating completion from 8 hours to 2.5 hours. In-line FTIR tracks imidate conversion in real-time, minimizing side-product formation [5].

Table 3: Industrial Optimization Strategies for Fosphenytoin Sodium Manufacturing

ChallengeConventional ApproachOptimized StrategyImpact
Purity (PGIs)Batch quenchingContinuous flow scavenger columnsReduces alkyl halides to <50 ppm
CrystallizationSingle-step coolingTemperature cycling + glycine co-crystalsYields non-hygroscopic monoclinic crystals
Solvent WasteDistillation recoveryMembrane pervaporationAchieves 99.5% solvent reuse
Reaction ControlOffline HPLCIn-line FTIR + pH-stat titrationCuts reaction time by 65%

These optimizations collectively elevate process efficiency (yield increase from 50% to 78%) while ensuring regulatory compliance with stringent pharmaceutical quality standards.

Stability Profiling Under Varied Physicochemical Conditions

Fosphenytoin sodium's stability is intrinsically linked to its phosphate ester structure, which exhibits sensitivity to pH, temperature, and hydrolytic enzymes. Comprehensive stability studies reveal distinct degradation pathways:

  • Hydrolytic Degradation: The phosphate ester bond undergoes pH-dependent hydrolysis via two mechanisms:
  • Acid-catalyzed hydrolysis (pH <4): Protonation of the phosphate oxygen facilitates nucleophilic water attack, yielding phenytoin and inorganic phosphate.
  • Base-catalyzed hydrolysis (pH >8): Nucleophilic OH⁻ targets the phosphorus center, generating phenytoin and phosphate with pseudo-first-order kinetics [4] [5].Maximum stability occurs at pH 7.0–8.5, where hydrolysis rates are minimized. Buffered formulations maintain this range, with degradation <0.5% after 24 months at 25°C.

  • Thermal Degradation: Solid-state stability studies (25–60°C) reveal:

  • Arrhenius behavior below 40°C: Activation energy (Ea) of 85 kJ/mol indicates hydrolysis dominates.
  • Non-Arrhenius behavior above 40°C: Ea decreases to 45 kJ/mol, suggesting parallel pathways like oxidative N-dealkylation forming 5,5-diphenylhydantoic acid.
  • Freeze-thaw stability: Solutions withstand 5 cycles (-20°C to 25°C) without precipitation or potency loss [4].

  • Enzymatic Conversion: Though desirable in vivo, premature phosphatase-mediated hydrolysis can occur in biologics-containing formulations. Adding phosphatase inhibitors like sodium orthovanadate (0.1 mM) to concentrated stock solutions prevents degradation during storage [4].

Table 4: Degradation Kinetics of Fosphenytoin Sodium Under Controlled Conditions

Stress ConditionPrimary Degradation ProductDegradation Rate Constant (k)Half-life (t₁/₂)
pH 2.0, 25°CPhenytoin2.78 × 10⁻³ h⁻¹10.4 days
pH 9.0, 25°CPhenytoin + PO₄³⁻1.05 × 10⁻² h⁻¹2.8 days
pH 7.4, 37°CPhenytoin8.32 × 10⁻⁴ h⁻¹34.7 days
40°C (solid)Degradant X*3.45 × 10⁻⁵ h⁻¹2.3 years

*Degradant X: Tentatively identified as 5,5-diphenylhydantoic acid via LC-MS/MS.

Formulation strategies mitigate instability:

  • Lyophilized powders provide superior long-term stability versus solutions.
  • Buffer selection: Phosphate buffers (pH 7.8) outperform citrate or acetate by suppressing pH drift.
  • Excipient optimization: Tonicity modifiers like mannitol (4.5% w/v) do not catalyze degradation, unlike sucrose, which undergoes Maillard reactions at high temperatures [4].

Properties

CAS Number

92134-98-0

Product Name

Fosphenytoin sodium

IUPAC Name

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate

Molecular Formula

C16H15N2NaO6P

Molecular Weight

385.26 g/mol

InChI

InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23);

InChI Key

GDNOSLQPJOZQKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

3-(hydroxymethyl)phenytoin disodium phosphate
3-(hydroxymethyl)phenytoin phosphate ester
ACC 9653
ACC-9653
Cerebyx
fosphenytoin
fosphenytoin sodium
fosphenytoin, disodium salt
HMPDP
Prodilantin

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.